Methyl 4-(1-hydroxybutyl)benzoate

Lipophilicity Drug-likeness Membrane Permeability

Methyl 4-(1-hydroxybutyl)benzoate (CAS 872254-79-0) is a para-substituted benzoate ester derivative with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is characterized by a secondary alcohol group at the 1-position of the butyl side chain, rendering the molecule chiral and typically supplied as a racemic mixture.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 872254-79-0
Cat. No. B3291367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-hydroxybutyl)benzoate
CAS872254-79-0
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C(=O)OC)O
InChIInChI=1S/C12H16O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8,11,13H,3-4H2,1-2H3
InChIKeyHNLHOTAEVWZOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1-hydroxybutyl)benzoate (CAS 872254-79-0): A Chiral Secondary Alcohol Benzoate Ester Intermediate for Asymmetric Synthesis


Methyl 4-(1-hydroxybutyl)benzoate (CAS 872254-79-0) is a para-substituted benzoate ester derivative with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is characterized by a secondary alcohol group at the 1-position of the butyl side chain, rendering the molecule chiral and typically supplied as a racemic mixture [1]. Its primary documented role is as a versatile small molecule scaffold and synthetic intermediate, notably appearing in patent literature for the preparation of glucokinase activators [2]. The compound is commercially available from multiple vendors, typically at 97–98% purity, and is stored under sealed, dry conditions at room temperature .

Why Methyl 4-(1-hydroxybutyl)benzoate Cannot Be Replaced by Its 4-Hydroxybutyl Regioisomer or Para-Hydroxybenzoate Esters


Methyl 4-(1-hydroxybutyl)benzoate is frequently confused with its regioisomer methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3) or conventional paraben-type structures such as butylparaben (CAS 94-26-8). These analogs differ critically in the position of the hydroxyl group on the alkyl chain, which fundamentally alters the compound's physicochemical properties, hydrogen-bonding capacity, and synthetic reactivity [1]. The target compound features a secondary benzylic alcohol, creating a chiral center absent in primary alcohol or phenol-based analogs, thereby enabling asymmetric synthetic strategies that are inaccessible with the achiral substitutes . Generic substitution risks using a compound with an incompatible LogP, different metabolic susceptibility, or an inability to participate in stereoselective transformations required for downstream pharmaceutical intermediate applications [1][2].

Quantitative Evidence Guide for Methyl 4-(1-hydroxybutyl)benzoate Against Closest Analogs


Higher Computed Lipophilicity (XLogP3 = 2.7) vs. 4-Hydroxybutyl Regioisomer (LogP = 1.79)

Methyl 4-(1-hydroxybutyl)benzoate exhibits a computed XLogP3 value of 2.7 [1], which is substantially higher than the experimentally predicted LogP of 1.79 reported for its regioisomer, methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3) [2]. This difference of approximately 0.9 log units indicates that the target compound is roughly 8-fold more lipophilic than the 4-hydroxybutyl analog, a consequence of the internal (secondary) alcohol position reducing aqueous solvent exposure compared to the terminal (primary) alcohol.

Lipophilicity Drug-likeness Membrane Permeability ADME

Reduced Rotatable Bond Count (5 vs. 6) Confers Lower Conformational Entropy Compared to the 4-Hydroxybutyl Isomer

The target compound possesses 5 rotatable bonds [1], whereas methyl 4-(4-hydroxybutyl)benzoate has 6 rotatable bonds . This difference arises because the hydroxyl-bearing carbon in the target is directly attached to the phenyl ring, eliminating one freely rotating C–C bond present in the 4-hydroxybutyl chain. Reduced rotatable bond count is associated with lower conformational entropy penalty upon target binding, a favorable feature in fragment-based drug design.

Conformational Analysis Molecular Flexibility Drug Design Entropy

Documented Synthetic Yield of 48% via Grignard Addition; Comparable to Alternative Route Yields of 68%

The target compound is synthesized via Grignard addition of n-propylmagnesium chloride to methyl 4-formylbenzoate, affording a documented yield of 48% after chromatographic purification, as exemplified in US Patent US7935699B2 [1]. An alternative synthetic route reported on ChemicalBook achieves a higher yield of 68% using modified conditions (THF, −78 to 20°C, 3 h) . Both routes start from the same aldehyde precursor, but differ in reaction temperature, time, and work-up, providing process chemists with quantifiable benchmarks for route scouting and optimization.

Synthetic Methodology Process Chemistry Grignard Reaction Yield Optimization

Racemic Mixture with One Undefined Chiral Center Enables Enantioselective Applications, Unlike Achiral 4-Hydroxybutyl or Butylparaben Analogs

Methyl 4-(1-hydroxybutyl)benzoate contains one undefined stereocenter at the benzylic carbon, and is supplied as a racemic mixture [1]. In contrast, methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3) and butylparaben (CAS 94-26-8) are achiral molecules [2]. The single enantiomer, (S)-methyl 4-(1-hydroxybutyl)benzoate (CAS 1421349-08-7), is also commercially available and can be synthesized via asymmetric reduction using chiral oxazaborolidine catalysts . This chiral handle allows the racemate to serve as a substrate for kinetic resolution or as a precursor for asymmetric synthesis of enantiopure downstream pharmaceutical intermediates, a capability entirely absent in achiral analogs.

Chiral Resolution Asymmetric Synthesis Stereochemistry Enantiomeric Purity

Oxidation to Methyl 4-Butyrylbenzoate: A Validated Two-Step Synthetic Sequence Demonstrating Versatile Downstream Utility

Methyl 4-(1-hydroxybutyl)benzoate serves as the direct precursor to methyl 4-butyrylbenzoate (CAS 71616-83-6) via pyridinium chlorochromate (PCC) oxidation, as documented in patent literature . In this validated procedure, 602.5 mg (2.89 mmol) of the target compound is oxidized with 1.25 g (5.80 mmol) PCC in dichloromethane at 0°C to yield the corresponding ketone. This contrasts with the 4-hydroxybutyl isomer, which oxidizes to an aldehyde rather than a ketone, and with butylparaben, which lacks a secondary alcohol entirely. The ketone product itself is reported to exhibit anti-inflammatory and antitumor activities , making the target compound a strategic gateway to a bioactive chemotype.

Synthetic Intermediate Oxidation Ketone Formation Diversification

Distinct GHS Hazard Profile (H302) Compared to Butylparaben; Storage at 2–8°C Recommended for Long-Term Stability

The target compound carries GHS hazard statement H302 (harmful if swallowed) and requires storage at 2–8°C in sealed, dry conditions . In contrast, butylparaben (CAS 94-26-8) is generally considered to have low acute oral toxicity and is stored at room temperature . The target compound's warning-level GHS classification necessitates appropriate personal protective equipment and compliance with institutional chemical hygiene plans, representing a logistical consideration distinct from its paraben analog. The product is documented to be stable for three years when stored at 4°C [1].

Safety Profile Storage Stability GHS Classification Procurement Compliance

Optimal Application Scenarios for Methyl 4-(1-hydroxybutyl)benzoate in Research and Industrial Settings


Chiral Building Block for Asymmetric Synthesis of Glucokinase Activators and Related Drug Candidates

As demonstrated in US Patent US7935699B2, methyl 4-(1-hydroxybutyl)benzoate serves as a key intermediate in the synthesis of pyrazole-based glucokinase activators for type II diabetes [1]. The compound's chiral secondary alcohol provides a handle for asymmetric transformations, enabling the construction of enantiomerically enriched drug candidates. Researchers engaged in metabolic disease drug discovery should prioritize this compound when a para-substituted benzoate scaffold with a chiral hydroxyalkyl side chain is required.

Synthetic Intermediate for the Preparation of Methyl 4-Butyrylbenzoate-Derived Bioactive Molecules

The validated PCC oxidation of methyl 4-(1-hydroxybutyl)benzoate to methyl 4-butyrylbenzoate (CAS 71616-83-6) provides access to a ketone intermediate reported to exhibit anti-inflammatory and antitumor activities . This two-step sequence (Grignard addition followed by oxidation) offers medicinal chemists a modular route to diverse 4-acylbenzoate derivatives. Procurement of the alcohol intermediate is advantageous when parallel medicinal chemistry efforts require both alcohol and ketone variants from a common precursor.

Physicochemical Probe with Elevated Lipophilicity (XLogP3 = 2.7) for Membrane Permeability Studies

With a computed XLogP3 of 2.7, methyl 4-(1-hydroxybutyl)benzoate is approximately 8-fold more lipophilic than its 4-hydroxybutyl regioisomer (LogP = 1.79) [2]. This property makes it a suitable probe molecule for structure-permeability relationship studies, particularly when evaluating the impact of hydroxyl group position on passive membrane diffusion. Biophysical chemists and ADME scientists should select this compound when a moderately lipophilic, chiral benzoate ester is required as a control or test article in permeability assays.

Racemic Substrate for Chiral Resolution Methodology Development

Supplied as a racemic mixture with one undefined stereocenter, methyl 4-(1-hydroxybutyl)benzoate is an ideal substrate for developing and benchmarking chiral resolution techniques, including chiral HPLC, enzymatic kinetic resolution, and asymmetric catalysis . The commercial availability of the (S)-enantiomer (CAS 1421349-08-7) provides an authentic standard for method validation. Analytical chemists and process development scientists can utilize this compound to establish enantiomeric purity assays critical for pharmaceutical quality control.

Quote Request

Request a Quote for Methyl 4-(1-hydroxybutyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.